N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenoxypropanamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenoxypropanamide, commonly known as BPAP, is a synthetic compound that has gained attention in the scientific community due to its potential use in the treatment of various disorders. BPAP belongs to the class of compounds known as selective dopamine D2 receptor agonists and has been found to have a high affinity for this receptor.
Scientific Research Applications
- Benzofuran derivatives have attracted attention due to their potential as anticancer agents. Researchers have explored the cytotoxic properties of compounds containing benzofuran fragments. For instance, (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine was synthesized and evaluated for its biological activity . Investigating the compound’s impact on cancer cell growth and its selectivity against different cancer types could provide valuable insights.
- Benzofuran-based compounds have been screened for antibacterial activity. By testing N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenoxypropanamide against standard and clinical bacterial strains, researchers can assess its potential as an antibacterial agent . Understanding its mechanism of action and efficacy could contribute to the development of new antibiotics.
- Hydrazones, including N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenoxypropanamide, have been employed in sensor applications. These compounds can detect various ions (e.g., fluoride, cyanide), heavy metals, and toxic gases . Investigating their sensitivity, selectivity, and stability as sensor materials is crucial for practical applications.
- Hydrazones have demonstrated anti-inflammatory and analgesic effects . Exploring the potential of N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenoxypropanamide in pain management and inflammation control could lead to novel therapeutic strategies.
- Hydrazones have been associated with cardioprotective properties . Investigating whether N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenoxypropanamide exhibits similar effects on heart health could be valuable for cardiovascular research.
- Combining different moieties with biological activities often leads to hybrid molecules with enhanced potency and reduced side effects . Researchers could explore hybrid compounds containing N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenoxypropanamide to optimize therapeutic outcomes.
Anticancer Activity
Antibacterial Properties
Sensor Materials
Anti-Inflammatory and Analgesic Properties
Cardioprotective Effects
Creation of Hybrid Molecules
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties
Mode of Action
It’s known that benzofuran derivatives can interact with various cellular targets, leading to changes in cell function . For instance, some benzofuran compounds have been found to inhibit tumor growth . The specific interactions of this compound with its targets and the resulting changes require further investigation.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(12-18-13-16-8-6-7-11-19(16)24-18)21-20(22)15(2)23-17-9-4-3-5-10-17/h3-11,13-15H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKCRGQOTNFQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenoxypropanamide |
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